molecular formula C14H19N5O2S B12231643 N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methanesulfonamide

N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methanesulfonamide

Cat. No.: B12231643
M. Wt: 321.40 g/mol
InChI Key: BOKURCDADSENCE-UHFFFAOYSA-N
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Description

N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methanesulfonamide is a complex organic compound that belongs to the class of pyrido[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methanesulfonamide typically involves multiple steps, including the formation of the pyrido[3,4-d]pyrimidine core and subsequent functionalization. One common method involves the condensation of pyridine and pyrimidine derivatives, followed by cyclization and functional group modifications . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as histone lysine demethylases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to alterations in gene expression and potentially inhibiting cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methanesulfonamide stands out due to its specific inhibition of histone lysine demethylases, which makes it a promising candidate for targeted cancer therapy. Its unique structure allows for selective binding to the enzyme’s active site, providing a distinct advantage over other similar compounds .

Properties

Molecular Formula

C14H19N5O2S

Molecular Weight

321.40 g/mol

IUPAC Name

N-methyl-N-(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-3-yl)methanesulfonamide

InChI

InChI=1S/C14H19N5O2S/c1-18(22(2,20)21)11-4-3-7-19(9-11)14-12-5-6-15-8-13(12)16-10-17-14/h5-6,8,10-11H,3-4,7,9H2,1-2H3

InChI Key

BOKURCDADSENCE-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCN(C1)C2=NC=NC3=C2C=CN=C3)S(=O)(=O)C

Origin of Product

United States

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